molecular formula C9H12N2O2 B13074528 (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic Acid

(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic Acid

Cat. No.: B13074528
M. Wt: 180.20 g/mol
InChI Key: JYDYKSGHXXIWCC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, coupling reactions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the pyridine ring makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

JYDYKSGHXXIWCC-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=NC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.